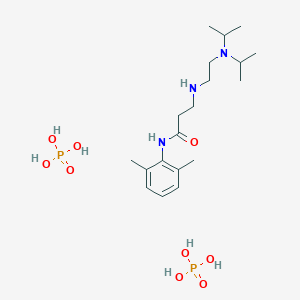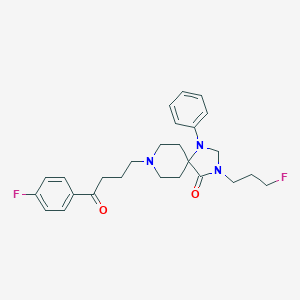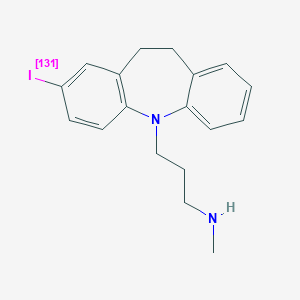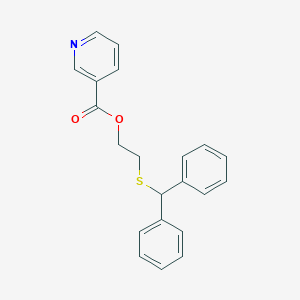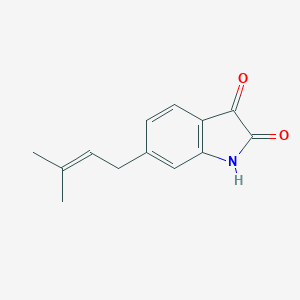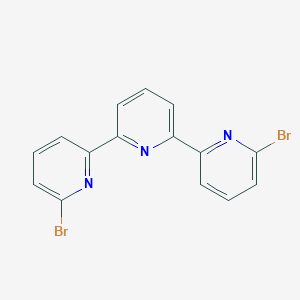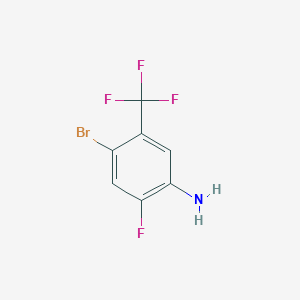
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
Overview
Description
what is '4-Bromo-2-fluoro-5-(trifluoromethyl)aniline'? this compound is an organic compound with the chemical formula C6H4BrF2N. It is a colorless liquid with a strong pungent odor. It is used as a reagent in organic synthesis and as a starting material for the synthesis of other organic compounds. the use of 'this compound' this compound is a chemical compound used in the synthesis of various organic compounds. It is a versatile reagent used in the synthesis of pharmaceuticals, dyes, and agrochemicals. It is also used as an intermediate in the synthesis of various heterocyclic compounds, such as pyrimidines, quinolines, and indoles. It can also be used in the synthesis of polymers, such as polyurethanes and polycarbonates. the chemistry of 'this compound' this compound is an organic compound with the chemical formula C6H3BrF3N. It is a colorless liquid with a pungent odor. It is a member of the class of compounds known as anilines, which are aromatic compounds containing a nitro group. The compound is a brominated derivative of aniline, with a fluorine atom and a trifluoromethyl group attached to the benzene ring. The compound is prepared by the reaction of 4-bromo-2-fluoro-5-nitroaniline with trifluoromethanesulfonic acid. The reaction proceeds via the formation of an intermediate diazonium salt, which is then hydrolyzed to give the desired product. this compound is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It is also used as a reagent in the synthesis of other fluorinated anilines. the biochemical/physical effects of 'this compound' this compound is a type of organic compound known as an aniline. It contains a bromine atom, two fluorine atoms, and a trifluoromethyl group. The physical effects of this compound are largely determined by its molecular structure. It is a colorless liquid with a pungent odor. It has a boiling point of 173 °C and a melting point of -45 °C. It is soluble in organic solvents but insoluble in water. The biochemical effects of this compound depend on its use. It is used as a building block in the synthesis of other compounds, such as dyes, pharmaceuticals, and agrochemicals. It can also be used as an intermediate in the synthesis of other organic compounds. Additionally, it can act as a catalyst in certain reactions. the benefits of 'this compound' 1. It is a useful intermediate for the synthesis of a wide range of organic compounds. 2. It is a useful reagent for the preparation of aryl fluorides, aryl bromides, and aryl iodides. 3. It can be used in the synthesis of various organic compounds such as aryl ethers, aryl sulfones, and aryl amines. 4. It can be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. 5. It is a versatile reagent for the synthesis of a variety of organic compounds. 6. It can be used as a starting material for the synthesis of heterocyclic compounds. 7. It can be used as a catalyst in a variety of organic reactions. 8. It is a useful reagent for the synthesis of heterocyclic compounds such as indoles, oxazoles, and thiazoles. 9. It is a useful reagent for the synthesis of aryl halides, aryl esters, and aryl amides. 10. It is a useful reagent for the synthesis of heterocyclic compounds such as pyridines, quinolines, and isoquinolines. the related research of 'this compound' 1. Synthesis of this compound 2. Reactivity of this compound 3. Spectroscopic Characterization of this compound 4. Photophysical Properties of this compound 5. Theoretical Studies of this compound 6. Applications of this compound in Organic Chemistry 7. Biological Activity of this compound 8. Preparation of Derivatives of this compound 9. Synthesis of Polymers Containing this compound 10. Analysis of this compound in the Environment
Scientific Research Applications
Organic Synthesis Applications
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline serves as a key intermediate in the synthesis of complex molecules. For instance, its structural analogs have been employed in practical syntheses of biaryl compounds, such as 2-Fluoro-4-bromobiphenyl, crucial for manufacturing non-steroidal anti-inflammatory and analgesic materials. These syntheses highlight the compound's utility in cross-coupling reactions and its potential for generating diazonium salts for further chemical transformations (Qiu et al., 2009).
Fluorescence Microscopy
The application of fluorescent compounds, possibly derivatized from structures similar to this compound, has been significant in visualizing soil microorganisms. These studies employ fluorochromes for imaging, enabling the study of microbial spatial relationships within various microhabitats, showcasing the compound's potential in enhancing fluorescence microscopy techniques (Li et al., 2004).
Fluoroalkylation Reactions
Fluoroalkylation, including trifluoromethylation, is crucial for incorporating fluorinated groups into target molecules, affecting their physical, chemical, and biological properties significantly. The presence of trifluoromethyl groups, as seen in this compound, is especially important in pharmaceuticals, agrochemicals, and functional materials, demonstrating the role of fluoroalkylation in green chemistry and environment-friendly synthesis approaches (Song et al., 2018).
Development of Fluorinated Materials
The incorporation of fluorine atoms or fluorinated groups into liquid crystals and polymers has led to materials with unique properties, such as high thermal stability, chemical inertness, and exceptional low friction. Studies have shown that fluorinated compounds, similar to this compound, can significantly alter the physical properties of liquid crystals and polymers, making them suitable for various applications ranging from aerospace to medical devices (Hird, 2007).
Safety and Hazards
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline is toxic in contact with skin, harmful if swallowed or inhaled, and causes skin and eye irritation . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place. It should be stored away from strong oxidizing agents .
Mechanism of Action
Target of Action
It has been reported to exhibit an antimicrobial effect , suggesting that it may interact with targets in microbial cells.
Mode of Action
Given its antimicrobial properties , it is likely that it interacts with microbial cells, possibly disrupting essential cellular processes or structures, leading to cell death.
Biochemical Pathways
Its antimicrobial activity suggests that it may interfere with pathways essential for microbial growth and survival .
Result of Action
The primary result of the action of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline is its antimicrobial effect
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, storage conditions can affect its stability . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place, away from strong oxidizing agents .
Properties
IUPAC Name |
4-bromo-2-fluoro-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVDMCXPDGRLEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)F)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426946 | |
| Record name | 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104460-70-0 | |
| Record name | 4-Bromo-2-fluoro-5-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104460-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 104460-70-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B9661.png)
